(4-Methoxy-3-vinyl-phenyl)-acetic acid
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Overview
Description
(4-Methoxy-3-vinyl-phenyl)-acetic acid is an organic compound characterized by the presence of a methoxy group, a vinyl group, and a phenyl ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-vinyl-phenyl)-acetic acid can be achieved through several routes. One common method involves the alkylation of 4-methoxyphenol with a vinyl halide, followed by oxidation to introduce the acetic acid functionality. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-vinyl-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxy-3-vinyl-benzoic acid.
Reduction: Formation of 4-methoxy-3-ethyl-phenyl-acetic acid.
Substitution: Formation of various substituted phenyl-acetic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Use in the development of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-vinyl-phenyl)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The vinyl group can participate in addition reactions, while the methoxy group can affect the compound’s electronic properties, influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Lacks the vinyl group, making it less reactive in certain types of reactions.
3-Vinylphenylacetic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.
4-Methoxy-3-ethyl-phenyl-acetic acid:
Uniqueness
(4-Methoxy-3-vinyl-phenyl)-acetic acid is unique due to the combination of the methoxy and vinyl groups, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(3-ethenyl-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h3-6H,1,7H2,2H3,(H,12,13) |
InChI Key |
JYHXFBNAHVBRDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C=C |
Origin of Product |
United States |
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